![molecular formula C22H17NO2 B14210835 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-41-9](/img/structure/B14210835.png)
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction, where 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole reacts with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and environmental considerations. Solvent-free methods are particularly advantageous in industrial settings as they reduce the use of hazardous solvents and lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and manganese(III) acetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese(III) acetate.
Reduction: Sodium borohydride.
Substitution: Iodine, aluminum chloride, ultrasonic irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents against triple-negative breast cancer by promoting reactive oxygen species (ROS) stress-mediated apoptosis.
Materials Science: Indole derivatives are used in the development of organic electronics and photopolymerization materials.
Biological Research: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms and cancer biology.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptosis pathway, involving caspase 9 and the Bax/Bcl-2 pathway . The compound targets cancer cells, promoting cell death and reducing cell viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3-Diindolylmethane: Another indole derivative with potential anticancer activity.
Uniqueness
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione stands out due to its specific structural features that enable it to effectively induce apoptosis in cancer cells. Its ability to promote ROS-mediated apoptosis through the intrinsic pathway makes it a unique and promising compound for therapeutic applications.
Propriétés
Numéro CAS |
830924-41-9 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-18(13-12-15-8-4-3-5-9-15)23(2)20-19(14)21(24)16-10-6-7-11-17(16)22(20)25/h3-13H,1-2H3 |
Clé InChI |
PHXRXALXELIMRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)C)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


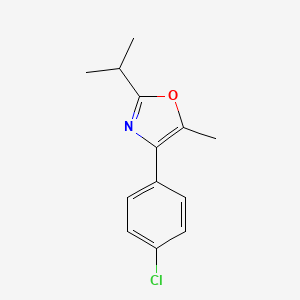
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)
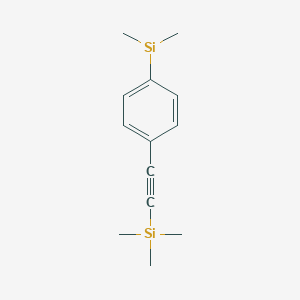
![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
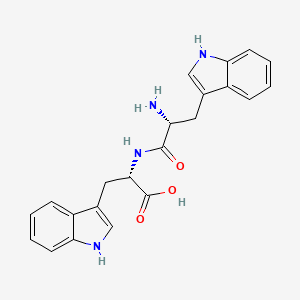
![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
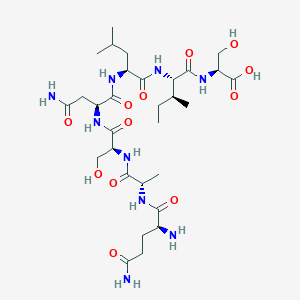
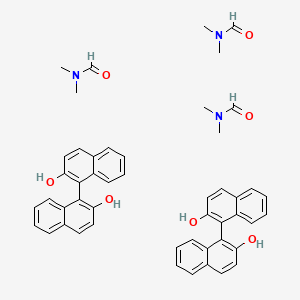
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
